molecular formula C16H15FN4O B2910628 N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide CAS No. 2411255-68-8

N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide

Cat. No.: B2910628
CAS No.: 2411255-68-8
M. Wt: 298.321
InChI Key: QSMWBRZTVBJNOL-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[4,3-a]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . Triazolopyrazines, in particular, have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .


Synthesis Analysis

The synthesis of similar compounds often involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazolo[4,3-a]pyridine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of new synthetic methods to produce it and its derivatives .

Properties

IUPAC Name

N-[3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-2-5-15(22)18-11-8-9-14-19-20-16(21(14)10-11)12-6-3-4-7-13(12)17/h3-4,6-7,11H,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMWBRZTVBJNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC2=NN=C(N2C1)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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